molecular formula C16H13FN2O B5780350 N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide

N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B5780350
M. Wt: 268.28 g/mol
InChI Key: JHBLFVOTJXXZNS-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound featuring an indole core linked to a 4-fluorophenyl group via an acetamide bridge. The indole scaffold is a prominent structure in medicinal chemistry due to its prevalence in biologically active molecules and its versatility in interacting with various enzymatic targets . This molecular architecture makes it a valuable intermediate for researchers in designing and synthesizing novel compounds for pharmacological screening. While specific biological data for this compound is not available in the current literature, analogous indole-acetamide derivatives are frequently explored in drug discovery. Related compounds have demonstrated a range of potential therapeutic activities, serving as key scaffolds in the development of agents for neurological disorders, cancer, and infectious diseases . For instance, structurally similar acetamide derivatives have been investigated as potential inhibitors of enzymes like butyrylcholinesterase, a target for Alzheimer's disease research . Other indole-based molecules are studied for their antimicrobial and anticancer properties . This compound is intended for research applications such as chemical synthesis, library development, and as a building block for further functionalization in medicinal chemistry programs. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c17-13-5-7-14(8-6-13)18-16(20)11-19-10-9-12-3-1-2-4-15(12)19/h1-10H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBLFVOTJXXZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Indole Derivatives in Medicinal Chemistry and Chemical Biology Research

The indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery. sci-hub.seresearchgate.net This structural motif is present in a wide array of natural products and synthetic compounds that exhibit significant biological activities. researchgate.net The versatility of the indole ring allows for chemical modifications at various positions, enabling the synthesis of diverse derivatives with a wide spectrum of pharmacological properties. nih.govbioengineer.org

Indole derivatives are known to interact with various biological targets, including enzymes and receptors, through mechanisms such as hydrogen bonding and π-π stacking. researchgate.net This has led to the development of numerous indole-containing drugs with applications in treating a range of conditions. nih.gov In medicinal chemistry, researchers continuously explore new synthetic strategies to create novel indole-based compounds with enhanced potency and efficacy. nih.gov The study of these derivatives is crucial for understanding structure-activity relationships (SAR), which guide the design of more effective therapeutic agents. sci-hub.se

The broad therapeutic applications of indole derivatives include their use as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.gov This wide range of activities underscores the importance of the indole scaffold in the development of new medicines. researchgate.net

Overview of Prior Academic Research on Indole Acetamide Derivative Classes

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide reveals two primary disconnections that simplify the molecule into readily available starting materials. The most logical disconnection is at the amide bond, which breaks the target molecule into 1H-indole-1-acetic acid and 4-fluoroaniline (B128567). This approach is highly convergent and is the most common strategy employed for the synthesis of this and related compounds.

A second disconnection can be envisioned at the N1-C bond of the indole ring, leading to indole and an N-(4-fluorophenyl)-2-haloacetamide derivative. While feasible, this approach can be more complex due to potential side reactions and the need for careful control of alkylation conditions.

Strategies for Indole Ring System Formation

The indole nucleus is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov

Fischer Indole Synthesis Approaches and Optimizations

The Fischer indole synthesis is a classic and versatile method for the formation of the indole ring. byjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. byjus.comalfa-chemistry.comwikipedia.org The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. wikipedia.orgnih.gov

For the synthesis of the 1H-indole-1-acetic acid precursor, a variation of the Fischer indole synthesis can be employed, starting from phenylhydrazine (B124118) and a suitable keto-acid or its ester, followed by N-alkylation. One-pot, three-component protocols based on a Fischer indolization–indole N-alkylation sequence have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org

The mechanism of the Fischer indole synthesis involves the formation of a phenylhydrazone, which then isomerizes to an enamine. byjus.comnih.gov A guidechem.comguidechem.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. nih.gov

Alternative Cyclization and Annulation Reactions for Indole Core Assembly

While the Fischer indole synthesis is widely used, other methods can also be employed for the construction of the indole core. These include:

Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylalkanamide at high temperatures with a strong base.

Bischler-Möhlau Indole Synthesis: This reaction involves the cyclization of an α-bromo-acetophenone with an excess of aniline.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond necessary for the indole ring system. smolecule.com

Construction of the N-(4-fluorophenyl)acetamide Moiety

The final step in the synthesis of this compound is the formation of the amide bond.

Amidation and Peptide Coupling Reactions (e.g., EDCI/DMAP, DCC Mediated)

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling agents are employed to activate the carboxylic acid.

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). chemistrysteps.comlibretexts.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. youtube.comkhanacademy.org The reaction is often carried out in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Coupling ReagentCatalystTypical SolventByproduct
DCCDMAPDichloromethane (DCM), Tetrahydrofuran (THF)Dicyclohexylurea (DCU)
EDCIHOBt, DMAPDichloromethane (DCM), Dimethylformamide (DMF)Water-soluble urea (B33335)

The use of EDCI is often preferred as its urea byproduct is water-soluble, simplifying purification. chemistrysteps.com

Introduction of the Fluorophenyl Moiety and its Precursors

The 4-fluorophenyl moiety is introduced through the use of 4-fluoroaniline as a starting material. wikipedia.org 4-Fluoroaniline is a commercially available compound that is typically synthesized via the catalytic hydrogenation of 4-fluoronitrobenzene. chemicalbook.com This reduction is a common industrial process known for its high yields. Halogenated anilines, such as 4-fluoroaniline, are important building blocks in medicinal chemistry and materials science.

PrecursorReagentProduct
4-FluoronitrobenzeneH₂, Pd/C4-Fluoroaniline
NitrobenzeneCO, PdCl₂-V₂O₅4-Fluoroaniline

Synthetic Routes for Diverse Indole Acetamide Analogues

The generation of diverse libraries of indole acetamide analogues hinges on flexible synthetic strategies that allow for variation at three primary points: the indole nitrogen (N1), the indole core, and the N-phenylacetamido moiety.

The N1 position of the indole nucleus is a common site for modification due to its nucleophilicity. Alkylation of the indole nitrogen is a primary strategy for introducing diversity. A general approach involves the deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH), followed by reaction with an electrophile. nih.gov For the synthesis of the parent scaffold, this electrophile is typically an alpha-haloacetate ester, like ethyl bromoacetate, which introduces the acetic acid side chain. nih.gov

Subsequent modifications can be achieved by varying the electrophile. This allows for the introduction of a wide range of substituents, including different alkyl, aryl, and functionalized groups, directly attached to the nitrogen. Organocatalytic and organometallic strategies have also been developed for the enantioselective construction of chiral α-N-branched indoles. mdpi.com For instance, the reaction of indoles with Morita-Baylis-Hillman (MBH) adducts, activated by a chiral tertiary amine, can generate chiral N-substituted indole derivatives. mdpi.com Another method involves the reaction of N-arylidene anilines with indole in a basic medium to produce 1,2-diaryl-2-(N-indolyl) methyl amines, effectively functionalizing the N1-position. researchgate.net

Table 1: Examples of N1-Position Diversification in Indole Synthesis This table is interactive and showcases different synthetic strategies for modifying the N1 position of the indole ring.

Starting Indole Reagent(s) Product Type Reference
Indole 1. NaH 2. Ethyl bromoacetate N-Acetate Indole Intermediate nih.gov
Indole Derivatives Morita-Baylis-Hillman (MBH) tert-butoxy (B1229062) carbonates, Chiral tertiary amine catalyst Chiral N-Allylated Indoles mdpi.com

Introducing a variety of substituents onto the carbocyclic ring of the indole scaffold is crucial for fine-tuning the electronic and steric properties of the final compounds. This can be achieved either by starting with pre-functionalized indoles or by post-synthesis modification of the indole core. A versatile solution-phase method starting from 1,5-difluoro-2,4-dinitrobenzene (B51812) allows for the synthesis of 1H-indoles with up to six points of diversity. nih.gov

Synthetic pathways often accommodate a wide range of functional groups on the indole ring. For example, in multi-component reactions for assembling indole-fused heterocycles, various substituted indoles bearing fluoro, bromo, methoxy (B1213986), methyl, and ester groups have been shown to be compatible, leading to products in moderate to good yields. nih.gov Similarly, iodine-catalyzed coupling reactions of trifluoromethyl(indolyl)phenylmethanols with indoles have been successful with indole derivatives containing electron-donating or electron-withdrawing groups. nih.govbeilstein-journals.org One synthetic pathway towards N-acetamide indole analogues employs a 6-bromo indole intermediate, which can then undergo Suzuki coupling with reagents like 4-Bpin (N-methyl)pyrazole to introduce new substituents at that position. nih.gov

Table 2: Examples of Indole Core Substitutions in Analogue Synthesis This table is interactive and displays various substituents introduced onto the indole core and the corresponding synthetic methods.

Indole Starting Material Reaction Type Substituent Introduced Reference
6-Bromo Indole Intermediate Suzuki Coupling (N-methyl)pyrazole nih.gov
Various Substituted Indoles Multicomponent Reaction Fluoro, Bromo, Methoxy, etc. nih.gov
Halogenated Indoles Iodine-catalyzed Coupling Aryl, Heteroaryl beilstein-journals.org

Diversity can also be readily introduced by modifying the N-phenylacetamide portion of the molecule. A common synthetic route involves the coupling of the indole-1-acetic acid intermediate with a variety of substituted anilines. nih.gov This is typically achieved using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Propylphosphonic Anhydride (T3P). nih.gov This strategy allows for the exploration of a wide array of substituents on the phenyl ring, including halogens, alkyl, alkoxy, and nitro groups, to probe their effects on biological activity.

The synthesis of various N-phenyl-2-(phenyl-amino) acetamide and 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)acetamide derivatives demonstrates the feasibility of reacting different chloro-N-(substituted phenyl)acetamides with various amines. ijper.org This highlights the robustness of the amide bond formation step for generating chemical diversity.

Table 3: Examples of Phenylacetamido Group Modifications This table is interactive and provides examples of different substituted anilines used to create diverse N-phenylacetamide analogues.

Amine Reagent Coupling Agent Product Class Reference
Substituted Anilines EDCI or T3P N-Acetamide Indole Analogues nih.gov
Primary Aromatic Amines Thionyl Chloride (to form acid chloride) N-phenyl-2-(phenyl amino) acetamide ijper.org

Modern Synthetic Techniques and Catalysis in Compound Preparation

To improve efficiency, yield, and environmental footprint, modern synthetic methodologies are increasingly applied to the preparation of indole-containing compounds. Microwave-assisted synthesis and multi-component reactions are two such powerful techniques.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole derivatives. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours or days to minutes, often with improved yields and selectivity. tandfonline.comresearchgate.net This rapid and efficient heating is beneficial for various classical indole syntheses, including the Bischler, Fischer, and Madelung reactions. nih.govmdpi.com

In the context of indole acetamide analogues, microwave-assisted methods can expedite key steps. For example, the synthesis of indole–dihydrofuran biheterocycles has been achieved through a one-pot, three-component microwave-assisted reaction with high yields (85-98%). tandfonline.com The condensation of isatin (B1672199) (1H-indole-2,3-dione) with anilines to form Schiff's bases, a related transformation, is completed in 4–10 minutes under microwave irradiation. researchgate.net Similarly, the synthesis of N-(substituted)-5-((1-(4-methoxy phenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide moieties was completed within 31–68 seconds using microwave assistance. nih.gov These examples underscore the potential of MAOS to significantly streamline the production of complex indole derivatives.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Derivatives This table is interactive and compares reaction times and yields for syntheses conducted with conventional heating versus microwave irradiation.

Reaction Type Conventional Method Time Microwave Method Time Yield Improvement Reference
N-substituted propenamide synthesis Several hours 33–90 seconds Remarkable (82% yield) nih.gov
3,5-dibenzyl-4-amino-1,2,4-triazole synthesis 10 hours 8–9 minutes Significant time savings nih.gov
Schiff base synthesis from Isatin Not specified 4–10 minutes High efficiency researchgate.net

Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a single product that incorporates nearly all atoms from the starting materials. rsc.org MCRs are highly convergent and atom-economical, making them ideal for rapidly generating libraries of structurally diverse molecules from simple building blocks. nih.govarkat-usa.org

While many indole-based MCRs rely on the nucleophilicity of the C3 position, new methods are being developed to create novel scaffolds. rsc.org A recently developed MCR allows for the modular assembly of indole-fused seven-membered heterocycles by reacting an indole, formaldehyde, and an amino hydrochloride under mild conditions. nih.govresearchgate.net This strategy demonstrates broad substrate scope, accommodating various substitutions on the indole ring. nih.gov Another MCR enables the modular assembly of tetrahydrocarboline-type indole alkaloids from 2- or 3-alkylated indoles, formaldehyde, and amine hydrochlorides in a single step. researchgate.net Such strategies offer a powerful tool for the rapid construction of complex indole-based scaffolds, which could be adapted for the synthesis of novel indole acetamide analogues.

Table 5: Examples of Multi-Component Reactions for Indole Scaffold Synthesis This table is interactive and illustrates the diversity of products that can be generated using MCRs starting from simple indole building blocks.

Reactants Product Scaffold Key Features Reference
Indole, Formaldehyde, Amino hydrochloride Indole-fused oxadiazepines Mild conditions, Broad scope, High efficiency nih.govrsc.orgresearchgate.net
2- or 3-alkylated Indoles, Formaldehyde, Amine hydrochlorides γ- or β-tetrahydrocarbolines Modular assembly, Single step researchgate.net

Transition Metal-Catalyzed Coupling Reactions Relevant to Indole Synthesis

The synthesis of the indole nucleus, a cornerstone of many pharmacologically significant molecules, has been profoundly advanced by the advent of transition metal-catalyzed coupling reactions. These methodologies offer unparalleled efficiency, functional group tolerance, and regioselectivity in the construction and functionalization of the indole ring system. Catalysts based on palladium, copper, and other transition metals have become indispensable tools for forging the carbon-carbon and carbon-nitrogen bonds essential for assembling the bicyclic indole structure and its derivatives. mdpi.comnih.gov Key strategies such as the Buchwald-Hartwig, Ullmann, Heck, and Sonogashira reactions provide powerful and versatile pathways to substituted indoles from readily available precursors. nih.govnih.govnih.govnih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. organic-chemistry.org This reaction is particularly relevant for the synthesis of N-arylindoles, a class of compounds that includes many analogues of this compound. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the indole nitrogen anion to the palladium center, and finally, reductive elimination to yield the N-arylindole product and regenerate the Pd(0) catalyst. acs.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the key steps of the catalytic cycle. organic-chemistry.orgacs.org The reaction offers a significant advantage over traditional methods due to its milder conditions and broader substrate scope, tolerating a wide array of functional groups on both the indole and the aryl halide partner. rsc.org For instance, this method has been successfully applied to the N-arylation of various substituted indoles, including those with sensitive functional groups. nih.govorganic-chemistry.org A one-pot, two-step procedure involving palladium-catalyzed cyclization of 2-bromophenethylamines followed by a Buchwald-Hartwig N-arylation demonstrates the utility of this reaction in complex indole syntheses. nih.gov

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Application ExampleRef
Pd(OAc)₂tBuXphosK₃PO₄Toluene110N-Arylation of various indoles nih.gov
Pd₂(dba)₃BINAPCs₂CO₃Toluene100Efficient N-arylation of indoles organic-chemistry.org
L–Pd–G₁tBu-XPhosK₂CO₃Dioxane/H₂O65BHA of 5-bromoindole rsc.org
Pd/C-NaOMe--Hydrogen-transfer-mediated N-arylation nih.gov

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, representing one of the earliest transition metal-catalyzed approaches to N-arylindoles. acs.orgwikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 140 °C) and stoichiometric amounts of copper powder, limiting their applicability. acs.orgwikipedia.orgacs.org However, modern advancements have led to the development of milder and more efficient protocols.

The contemporary Ullmann-type N-arylation of indoles often employs catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand. acs.orgnih.govmit.edu Simple and inexpensive chelating ligands, like diamines (e.g., N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine), have been found to significantly accelerate the reaction, allowing it to proceed at lower temperatures and with greater efficiency. acs.orgnih.gov The reaction is believed to proceed through the formation of a copper(I)-indolide intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination. mdpi.com This method provides a cost-effective alternative to palladium-catalyzed reactions for synthesizing N-arylindoles from aryl iodides and bromides. acs.org Microwave-assisted protocols using simple systems like Cu₂O/K₃PO₄ in ethanol (B145695) have further enhanced the speed and efficiency of this transformation. nih.govrsc.org

Copper SourceLigandBaseSolventTemperature (°C)Application ExampleRef
CuIN,N'-DimethylethylenediamineK₂CO₃Dioxane110General N-arylation of indoles acs.orgnih.gov
Cu₂ONoneK₃PO₄EthanolMWOne-pot Fischer indolisation/N-arylation nih.govrsc.org
CuO1,10-PhenanthrolineCs₂CO₃NMP120N-Arylation of imidazoles and indoles acs.org
Copper NanoparticlesNone/LigandVariousVariousVariousLigandless N-arylation of indoles nih.gov

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. acs.org In the context of indole synthesis, intramolecular versions of the Heck reaction are particularly powerful for constructing the indole core. thieme-connect.com This approach typically involves the cyclization of a suitably substituted precursor, such as an N-allyl-2-haloaniline or a related substrate. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to form the indole ring and regenerate the catalyst. mdpi.comacs.org

Recent developments have focused on making the Heck reaction more efficient and environmentally benign, for example, by using in situ generated palladium nanoparticles in solvents like polyethylene (B3416737) glycol (PEG). thieme-connect.com Furthermore, reductive Heck reactions, where the alkyl-palladium intermediate is intercepted by a hydride source instead of undergoing β-hydride elimination, have been developed to create highly substituted piperidine (B6355638) rings fused to the indole scaffold, showcasing the versatility of this methodology. acs.orgrsc.org The reaction conditions, including the choice of palladium source, ligand, and base, are crucial for achieving high yields and selectivity. nih.gov

Palladium SourceLigandBase/ReductantSolventApplicationRef
Pd(OAc)₂P(o-Tol)₃Et₃NPEG-400Intramolecular cyclization to form indoles thieme-connect.com
Na₂PdCl₄sSPhosNa₂CO₃CH₃CN/H₂ODiversification of halo-indoles nih.gov
Pd(OAc)₂NoneHCO₂Na (Hydride source)DMFReductive Heck for piperidine ring formation rsc.org
Pd(dba)₂SPINOL-phosphoramiditeHCO₂Na (Hydride source)TolueneAsymmetric dearomative reductive Heck acs.org

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. nih.gov This reaction is a cornerstone of modern organic synthesis and provides a powerful entry point for constructing substituted indoles. A common strategy, often referred to as the Larock indole synthesis, involves the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an in situ cyclization to form the indole ring. nih.gov

The reaction mechanism involves a palladium catalytic cycle for the C-C bond formation and a copper cycle to generate the reactive copper(I) acetylide. mdpi.com The resulting 2-alkynylaniline intermediate can then undergo cyclization, often promoted by the palladium catalyst or another electrophile. nih.gov This methodology allows for the synthesis of a wide variety of polysubstituted indoles in a one-pot, three-component fashion, by combining a 2-iodoaniline, a terminal alkyne, and an aryl iodide under microwave irradiation. nih.govacs.org The Sonogashira coupling is highly valued for its reliability and tolerance of diverse functional groups, enabling the construction of complex indole-based structures. nih.govmdpi.com

Palladium CatalystCopper Co-catalystBaseSolventApplicationRef
PdCl₂(PPh₃)₂CuIEt₃NEt₃N/CH₃CNOne-pot, three-component indole synthesis nih.gov
Pd(t-Bu₃P)₂NoneCs₂CO₃DMFDomino Sonogashira-Cacchi reactions acs.org
Pd(PPh₃)₄CuIEt₃NDMFSynthesis of 1,2-disubstituted azaindoles nih.gov
PdCl₂(PPh₃)₂CuIEt₃NDMFSynthesis of functionalized indole-2-carbonitriles mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity and chemical environment of each atom can be determined.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three primary structural motifs: the indole ring, the acetamide linker, and the 4-fluorophenyl group.

Indole Moiety : The indole ring protons typically appear in the aromatic region (δ 6.5–7.7 ppm). The C2-H and C3-H protons of the five-membered ring are characteristically observed as doublets around δ 7.2 and δ 6.5 ppm, respectively. The four protons on the fused benzene (B151609) ring (H-4 to H-7) produce a more complex pattern of multiplets in the δ 7.0–7.7 ppm range.

Acetamide Linker : The two protons of the methylene (B1212753) group (N-CH₂-CO) adjacent to the indole nitrogen are expected to produce a singlet at approximately δ 5.0 ppm. The amide proton (-NH-) signal would appear as a broad singlet further downfield, typically above δ 8.0 ppm, with its exact position being sensitive to solvent and concentration.

4-Fluorophenyl Moiety : The para-substitution on the phenyl ring results in a symmetrical pattern. The four aromatic protons are expected to appear as two sets of multiplets, often resembling a pair of doublets or a complex AA'BB' system due to fluorine-proton coupling. Protons ortho to the fluorine atom (adjacent to the amide nitrogen) would be shifted relative to those meta to it, typically appearing in the δ 7.0–7.6 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Indole H-2~ 7.2d
Indole H-3~ 6.5d
Indole H-4 to H-77.0 - 7.7m
N-CH₂-CO~ 5.0s
Amide NH> 8.0br s
Fluorophenyl H-2', H-6'7.4 - 7.6m (AA')
Fluorophenyl H-3', H-5'7.0 - 7.2m (BB')

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

Indole Moiety : The eight carbons of the indole ring are expected to resonate in the δ 100–140 ppm range. The C-7a and C-3a carbons at the ring junction appear around δ 136 and δ 128 ppm, respectively.

Acetamide Linker : The carbonyl carbon (C=O) is a key diagnostic signal, expected to appear significantly downfield around δ 165–170 ppm. The methylene carbon (-CH₂-) signal is anticipated in the δ 45–55 ppm region.

4-Fluorophenyl Moiety : The carbon directly bonded to the fluorine atom (C-4') will exhibit a large coupling constant (¹JCF) and resonate around δ 155–160 ppm. The ipso-carbon (C-1') attached to the amide nitrogen is expected around δ 133–135 ppm, while the remaining aromatic carbons will appear between δ 115 and δ 130 ppm. The C-F coupling will also extend to the ortho (²JCF) and meta (³JCF) carbons, resulting in split signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Indole C-2~ 128
Indole C-3~ 102
Indole Aromatic Carbons110 - 129
Indole C-3a, C-7a128 - 137
Methylene (-CH₂-)45 - 55
Fluorophenyl C-1'133 - 135
Fluorophenyl C-2', C-6'~ 122
Fluorophenyl C-3', C-5'~ 115 (d, ²JCF)
Fluorophenyl C-4'155 - 160 (d, ¹JCF)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment would confirm proton-proton couplings. Key correlations would be observed between adjacent protons on the indole's benzene ring (e.g., H-4/H-5, H-5/H-6, H-6/H-7) and between the ortho and meta protons on the 4-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps each proton signal to its directly attached carbon atom. It would be used to definitively assign the signals for each CHx group, for example, linking the methylene proton signal at ~δ 5.0 ppm to its corresponding carbon signal at ~δ 45-55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for connecting the molecular fragments. It reveals long-range (2-3 bond) correlations between protons and carbons. Crucial expected correlations include:

From the methylene protons (N-CH₂) to the indole N-1, C-2, and the carbonyl carbon (C=O), confirming the attachment of the acetamide group to the indole nitrogen.

From the amide proton (NH) to the carbonyl carbon and the ipso-carbon (C-1') of the fluorophenyl ring, confirming the amide linkage.

From indole proton H-2 to carbons C-3, C-3a, and the methylene carbon, further solidifying the structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of the compound and to gain structural insights from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₁₆H₁₃FN₂O. HRMS would be expected to detect the protonated molecular ion [M+H]⁺ at a calculated m/z that precisely matches this formula, thereby confirming the elemental composition and ruling out other possibilities with the same nominal mass.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The primary fragmentation processes for N-aryl substituted 2-phenylacetamides often involve cleavage alpha to the carbonyl group and scission of the amide bond. nih.gov

Key expected fragments for this compound include:

Indol-1-ylmethyl cation (m/z 130) : Formed by cleavage of the bond between the methylene group and the carbonyl group. This is often a very stable and prominent fragment for N-substituted indoles.

[C₈H₆N]⁺ fragment (m/z 116) : Resulting from the loss of a hydrogen atom from the indole fragment.

4-fluorophenyl isocyanate cation (m/z 137) : Formed via rearrangement and cleavage of the amide bond.

Tropylium cation (m/z 91) : A common fragment in molecules containing a benzyl-like moiety, which can be formed from the indol-1-ylmethyl fragment. nih.gov

Table 3: Predicted Key Fragments in the EI-MS of this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
284[C₁₆H₁₃FN₂O]⁺•Molecular Ion (M⁺•)
130[C₉H₈N]⁺α-cleavage, formation of indol-1-ylmethyl cation
116[C₈H₆N]⁺Loss of CH₂ from indol-1-ylmethyl fragment
111[C₆H₄FN]⁺4-fluoroaniline radical cation
91[C₇H₇]⁺Rearrangement of indol-1-ylmethyl fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogues, the IR spectrum reveals characteristic absorption bands that confirm the presence of key structural features, such as the amide linkage, the aromatic rings, and the indole moiety.

The spectrum of an N-substituted-2-(1H-indol-1-yl)acetamide derivative typically displays several distinct peaks. A strong absorption band corresponding to the N-H stretching vibration of the amide group is expected in the region of 3230-3375 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the secondary amide (Amide I band) is one of the most intense and characteristic peaks, typically appearing in the range of 1640-1671 cm⁻¹. researchgate.net The Amide II band, which arises from N-H bending and C-N stretching vibrations, is generally observed around 1550 cm⁻¹.

The aromatic C-H stretching vibrations of the fluorophenyl and indole rings typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within these aromatic systems are found in the 1400-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration can be observed around 1356 cm⁻¹. researchgate.net Furthermore, the presence of the C-F bond from the 4-fluorophenyl group would result in a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-H out-of-plane bending vibrations for the substituted benzene ring provide further structural information. For instance, a mono-substituted phenyl ring shows characteristic peaks around 690 and 757 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for a compound like this compound, based on data from analogous structures.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3230 - 3375N-H StretchAmide
> 3000C-H Stretch (sp²)Aromatic Rings
2850 - 3000C-H Stretch (sp³)Methylene (-CH₂)
1640 - 1671C=O Stretch (Amide I)Amide
~ 1550N-H Bend, C-N Stretch (Amide II)Amide
1400 - 1600C=C StretchAromatic Rings
1000 - 1400C-F StretchAryl Fluoride

This table is generated based on typical values for the specified functional groups in related molecules. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Characterization

For example, the crystal structure of 2-azido-N-(4-fluorophenyl)acetamide, a related compound, reveals key structural features that are likely to be conserved. nih.gov In this analogue, the asymmetric unit consists of two independent molecules that differ slightly in the orientation of their substituent groups. nih.gov The molecules form chains extending along the c-axis direction through N—H⋯O hydrogen bonds between the amide groups of symmetry-related counterparts. nih.gov This hydrogen bonding is a common and dominant interaction in the crystal packing of amides.

The planarity of the molecule is also a key feature. In 2-azido-N-(4-fluorophenyl)acetamide, the dihedral angle between the plane of the amide group (N/C/C/O) and the phenyl ring is approximately 21.85°. nih.gov In this compound, a similar twist would be expected between the amide plane and both the fluorophenyl and indole ring systems.

The table below presents selected crystallographic data for an analogue, 2-azido-N-(4-fluorophenyl)acetamide, to illustrate the type of structural information obtained from X-ray diffraction studies. nih.gov

Parameter2-azido-N-(4-fluorophenyl)acetamide
Crystal SystemMonoclinic
Space GroupP2₁/c
Molecules per Asymmetric Unit (Z')2
Key Intermolecular InteractionsN—H⋯O Hydrogen Bonds
C—F⋯π(ring) Interactions
C=O⋯π(ring) Interactions
Dihedral Angle (Amide Plane vs. Phenyl Ring)~21.9°

Data sourced from the crystallographic study of 2-azido-N-(4-fluorophenyl)acetamide. nih.gov

This information highlights how the interplay of strong hydrogen bonds and weaker interactions governs the supramolecular assembly of these molecules in the solid state.

Molecular and Cellular Mechanism Investigations of N 4 Fluorophenyl 2 1h Indol 1 Yl Acetamide

Target Identification and Validation Methodologies

Identifying the molecular targets of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide is the foundational step in elucidating its mechanism of action. This process involves a range of in vitro techniques designed to pinpoint specific enzymes, receptors, or other proteins with which the compound interacts.

Biochemical assays are crucial for determining if a compound can modulate the activity of a specific enzyme. These assays are typically developed to measure the rate of an enzymatic reaction in the presence and absence of the test compound. For indole-acetamide derivatives, a key area of investigation has been their potential as inhibitors of various enzymes, including those essential for pathogen survival or implicated in human diseases.

For instance, research into a class of N-acetamide indoles as antimalarials focused on their ability to inhibit the Plasmodium falciparum cation-transporting P-type ATPase, PfATP4. nih.govdundee.ac.uk The activity of these compounds was quantified by their half-maximal effective concentration (EC50) against the parasite's growth. nih.govdundee.ac.uk The development of such assays often involves fluorescence-based methods, which offer high sensitivity. These assays can detect the release of a fluorescent product following enzyme-catalyzed hydrolysis of a substrate, allowing for precise measurement of enzyme activity and inhibition. mdpi.com For example, the fatty acid amide hydrolase (FAAH) can be studied using substrates that release fluorescent reporters like 5-amino-2-methoxypyridine (B105479) upon hydrolysis. mdpi.com

To assess the potential of this compound, similar assays would be developed targeting enzymes relevant to its intended therapeutic area. The data below is hypothetical but illustrates how results from such assays would be presented.

Table 1: Illustrative Enzyme Inhibition Data for an N-acetamide Indole (B1671886) Analog This table is for illustrative purposes and does not represent actual data for this compound.

Enzyme TargetAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
PfATP4Parasite Growth Inhibition0.85Chloroquine0.02
FAAHFluorescence-based5.2URB5970.05
Aurora Kinase BKinase Activity Assay1.5SP-960.001

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand known to bind to the receptor of interest. The test compound is introduced to compete with the radioligand for binding sites, and the degree to which it displaces the radioligand indicates its binding affinity, often expressed as an inhibition constant (Ki). nih.gov

Sigma receptors (σ1 and σ2) are membrane-bound proteins involved in various physiological functions in the central nervous system and peripheral organs. nih.gov They are considered important targets in the context of psychiatric disorders and cancer. nih.gov The evaluation of novel compounds as sigma receptor ligands is a common strategy in drug discovery. unisi.it For example, competitive binding assays using radioligands like [³H]-(+)-pentazocine for σ1 receptors and [³H]-DTG for σ2 receptors can be performed with brain tissue homogenates to determine the Ki values of a test compound. nih.gov

The indole nucleus is a component of many known sigma receptor ligands. Therefore, evaluating the binding profile of this compound at sigma receptors would be a logical step. The affinity and selectivity for σ1 versus σ2 receptors would be key parameters to determine. nih.gov

Table 2: Representative Sigma Receptor Binding Affinity Data is representative of methodologies used for related compounds.

CompoundSigma-1 (σ1) Ki (nM)Sigma-2 (σ2) Ki (nM)Selectivity (σ2 Ki / σ1 Ki)
FBFPA Analog3.15139.5144
AD1862.72710
AB21131027.8

When a compound's target is unknown, proteomic approaches can be employed for unbiased identification of protein interactions. nih.gov Chemical proteomics involves using a modified version of the small molecule as a "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry. nih.govnih.gov

This technique typically involves synthesizing an analogue of the compound with a linker arm that can be attached to a solid support, such as resin beads. nih.gov The cell lysate is passed over these beads, and proteins that bind to the compound are retained. After washing away non-specific binders, the target proteins are eluted and identified. This approach has been successfully used to validate known targets, like EGFR for the drug lapatinib, and to discover new off-targets. nih.gov Such methods could be applied to this compound to provide a broad overview of its potential protein interactions within the cell. researchgate.net

Elucidation of Intracellular Signaling Pathway Modulation

Once a target is identified, the next step is to understand how the compound's interaction with that target affects downstream cellular processes. This involves studying the modulation of intracellular signaling pathways.

For example, if this compound were found to have anticancer properties, researchers would investigate its effect on pathways involved in cell survival and apoptosis. Studies on other novel compounds have shown modulation of pathways such as the Notch-Akt signaling pathway. nih.gov Downstream effectors in apoptosis pathways, such as caspases (caspase-3, -7, -9) and regulatory proteins from the Bcl-2 family (Bax and Bcl-2), are often examined. nih.gov An increase in cleaved (active) caspases and a higher Bax/Bcl-2 ratio are indicative of apoptosis induction. nih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation, PARP Cleavage)

The induction of apoptosis, or programmed cell death, is a key mechanism for many potential anticancer agents. Research into phenylacetamide and indole derivatives suggests that their cytotoxic effects are often mediated through the activation of specific apoptotic pathways. A primary hallmark of apoptosis is the activation of a cascade of proteases known as caspases. nih.gov

Studies on related indole-based compounds have shown they can induce apoptosis through both intrinsic and extrinsic pathways. For instance, certain novel 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were found to induce a dose-dependent increase in the activity of caspase-3 and caspase-8 in HepG2 liver cancer cells. nih.gov The minimal effect on caspase-9 activity in that study suggested the apoptotic mechanism was primarily dependent on the caspase-8 pathway. nih.gov Phenylacetamide derivatives have also been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, while also increasing caspase 3 activity. tbzmed.ac.ir

A critical downstream event in the caspase cascade is the cleavage of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.govnih.gov During apoptosis, caspases, particularly caspase-3 and caspase-7, cleave the 116 kDa PARP-1 protein into two fragments: an 89 kDa catalytic domain and a 24 kDa DNA-binding domain. nih.gov This cleavage is considered a hallmark of apoptosis, as it inactivates PARP's repair function, thus preventing the cell from repairing DNA damage and ensuring the completion of the apoptotic process. nih.govnih.gov Investigations into novel indole derivatives have confirmed their ability to induce time- and dose-dependent cleavage of PARP in cancer cells, providing further evidence of their pro-apoptotic activity. nih.gov

Investigations into Molecular Interactions and Binding Modes at the Active Site

Understanding how a compound interacts with its molecular target is crucial for drug development. Studies for compounds structurally related to this compound have employed enzymatic kinetics and computational modeling to elucidate these interactions.

Enzymatic and cellular assays are used to determine the potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates greater potency. Numerous studies have documented the IC50 values for various indole and phenylacetamide derivatives against a range of cancer cell lines, demonstrating their potential as antiproliferative agents.

For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed cytotoxic activity against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 52 µM to 100 µM. nih.gov Other indole-aryl-amide derivatives have demonstrated significantly higher potency, with IC50 values in the low micromolar and even sub-micromolar range against cell lines such as MCF7 (0.81 µM), HeLa (1.87 µM), and HT29 (0.96 µM). mdpi.com One N-substituted oxoacetamide derivative, compound 5r, showed potent activity against HepG2 cells with an IC50 value of 10.56 ± 1.14 μM. nih.gov Another derivative, compound 8a, was found to be the most active against Hela cells in its series, with an IC50 of 1.3±0.14 µM. ijcce.ac.irijcce.ac.ir

The table below summarizes the IC50 values for several related compounds across various cancer cell lines.

Compound SeriesSpecific CompoundCell LineIC50 (µM)Source
2-(4-Fluorophenyl)-N-phenylacetamide derivativesCompound 2bPC3 (prostate)52 nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide derivativesCompound 2cPC3 (prostate)80 nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide derivativesCompound 2cMCF-7 (breast)100 nih.gov
Indole-aryl-amide derivativesCompound 2MCF-7 (breast)0.81 mdpi.com
Indole-aryl-amide derivativesCompound 2PC3 (prostate)2.13 mdpi.com
Indole-aryl-amide derivativesCompound 4HT29 (colon)0.96 mdpi.com
Indole-aryl-amide derivativesCompound 4HeLa (cervical)1.87 mdpi.com
Indole-aryl-amide derivativesCompound 4MCF-7 (breast)0.84 mdpi.com
Phenylacetamide derivativesCompound 3dMDA-MB-468 (breast)0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivativesCompound 3cMCF-7 (breast)0.7 ± 0.08 tbzmed.ac.ir
N-substituted 2-oxoacetamide (B1243867) derivativesCompound 5rHepG2 (liver)10.56 ± 1.14 nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamide (B32628) derivativesCompound 8aHeLa (cervical)1.3 ± 0.14 ijcce.ac.irijcce.ac.ir

To understand the mechanism of action at a molecular level, studies often investigate the binding of a ligand to its receptor. For compounds related to this compound, research has focused on their interaction with specific biological targets. For example, the compound ACP-103, which shares some structural similarities, was identified as a potent inverse agonist of the 5-hydroxytryptamine (5-HT)2A receptor. nih.gov Competitive binding assays showed it antagonized the binding of a known radioligand to the receptor with a high affinity (pKi of 9.3). nih.gov This demonstrates a high degree of specificity for its target receptor over other related receptors. nih.gov

In silico molecular docking studies have also been employed to predict the binding modes of related molecules. A study on 4-Fluorophenylacetamide-acetyl coumarin (B35378) showed strong interactions with regulatory proteins such as P38, NF-κB, and AKT1, suggesting modulation of these signaling pathways. nih.gov Similarly, docking studies of other acetamide derivatives have helped to identify key binding interactions within the active sites of target proteins, providing a basis for rational drug design. researchgate.net These computational approaches are invaluable for visualizing ligand-receptor dynamics and understanding the structural basis for a compound's biological activity.

Structure Activity Relationship Sar and Structure Based Design of N 4 Fluorophenyl 2 1h Indol 1 Yl Acetamide Analogues

Systematic Modification Strategies for SAR Elucidation

The rational design of more potent and selective analogues is built upon a systematic investigation of how structural changes affect the compound's biological profile. This involves altering specific positions on the indole (B1671886) and phenyl rings and modifying the connecting acetamide (B32628) group.

The indole nucleus is a versatile scaffold in medicinal chemistry, and substitutions on this ring system can significantly impact a compound's activity. researchgate.net In the context of N-acetamide indole derivatives, modifications to the indole core have been a key strategy for SAR exploration. nih.govacs.org

Research into related N-acetamide indole chemotypes has shown that the position and nature of substituents are critical. For instance, in a series of antimalarial N-acetamide indoles, synthetic pathways were developed to allow for a variety of substituents on the indole core. nih.govdundee.ac.uk One successful strategy involved introducing a 6-bromo substituent on the indole ring, which then served as a handle for introducing various heterocyclic groups via Suzuki coupling reactions. nih.govdundee.ac.uk This approach enabled the exploration of how different steric and electronic environments at the 6-position influence activity. The replacement of a 1,3,4-oxadiazole (B1194373) moiety with an N-methyl-pyrazole group at this position was found to be a suitable isosteric replacement that maintained modest activity and was more synthetically tractable for further modification. nih.gov

The electronic properties of the substituents play a vital role. The introduction of electron-withdrawing groups on the indole ring can lower its reactivity, potentially influencing its metabolic stability or interaction with biological targets. researchgate.net Conversely, the specific placement of functional groups can introduce new interaction points, such as hydrogen bond donors or acceptors, enhancing binding affinity.

Indole Ring Modification Position Substituent Example Observed/Potential Influence on Activity
Heterocyclic Substitution 6N-methyl-pyrazoleServes as a suitable isosteric replacement for other heterocycles, maintaining biological activity and offering synthetic advantages. nih.gov
Halogenation 6BromoActs as a synthetic intermediate for introducing diverse functionality via cross-coupling reactions, allowing for broad SAR exploration. nih.govdundee.ac.uk
Electron-Withdrawing Group VariousNitro, SulfonylCan decrease the reactivity of the indole ring, potentially affecting metabolism and requiring different synthetic conditions. researchgate.net

The N-(4-fluorophenyl) moiety is a critical component, and its substitution pattern profoundly affects biological activity. The nature, position, and number of substituents can alter the electronic properties of the ring and introduce new interactions with a target protein.

Studies on various phenylacetamide derivatives have consistently demonstrated the importance of the phenyl ring's substitution pattern. In one series of N-phenylacetamide compounds containing a 4-arylthiazole moiety, analogues with a 4-fluoro substitution on the benzene (B151609) ring exhibited the highest antibacterial activity compared to those with 4-chloro or 4-bromo groups. mdpi.com This highlights the unique role of the fluorine atom. Furthermore, the presence of electron-withdrawing substituents at the 4-position of the phenyl ring was generally correlated with higher bactericidal activity. mdpi.com

In another study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents, compounds bearing an electron-withdrawing nitro group showed a higher cytotoxic effect than those with an electron-donating methoxy (B1213986) group. nih.gov Specifically, a p-nitro substituent was found to be the most active in one of the tested cell lines. nih.gov This suggests that reducing the electron density of the phenyl ring can be beneficial for certain biological activities.

Phenyl Ring Substitution Position Substituent Electronic Property Observed Effect on Activity
Halogenation 4FluoroElectron-withdrawingSuperior activity compared to chloro and bromo analogues in some series. mdpi.com
Halogenation 4ChloroElectron-withdrawingLess active than fluoro but more active than bromo in some series. mdpi.com
Nitro Substitution 4 (para)Nitro (NO₂)Strongly electron-withdrawingHigher cytotoxic effect compared to electron-donating groups. nih.gov
Methoxy Substitution VariousMethoxy (OCH₃)Electron-donatingLower cytotoxic effect compared to electron-withdrawing groups. nih.gov

The acetamide linker connecting the indole and fluorophenyl rings is essential for maintaining the correct spatial orientation of these two key pharmacophores. Modifications to this linker, including changing its length, rigidity, or replacing it with bioisosteres, can have a significant impact on activity.

The synthesis of N-acetamide indole analogues typically involves the formation of the amide bond by reacting a carboxylic acid with an appropriate aniline (B41778), underscoring the centrality of this linkage in the molecular scaffold. nih.gov The planarity and hydrogen bonding capabilities of the amide group are often critical for binding to protein targets. An intramolecular C-H···O interaction and intermolecular N-H···O hydrogen bonds are common features in the crystal structures of related N-phenylacetamide compounds, helping to stabilize the conformation and mediate crystal packing. researchgate.net

While direct modifications to the acetamide linker of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide are not extensively detailed in the provided sources, the principles of isosteric replacement are well-established in medicinal chemistry. Potential modifications could include:

Reverse Amides: Swapping the CO and NH groups could alter the hydrogen bonding pattern and susceptibility to metabolic enzymes.

Thioamides: Replacing the carbonyl oxygen with sulfur would change the linker's electronic properties and hydrogen bonding capacity.

Esters or Ethers: These replacements would remove the hydrogen bond donating capability of the N-H group, which could be detrimental if this interaction is crucial for binding.

Such modifications would systematically probe the importance of the linker's hydrogen bonding ability, conformational rigidity, and metabolic stability.

Role of the Fluorine Atom in Molecular Recognition and Biological Activity

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties. In this compound, the fluorine atom at the para-position of the phenyl ring is not merely a placeholder but plays an active role in modulating the molecule's physicochemical properties and its interaction with biological targets.

Fluorine is the most electronegative element, and its presence can significantly alter the electronic profile of a molecule. When attached to the phenyl ring, the fluorine atom acts as a strong electron-withdrawing group through induction. This pulls electron density away from the aromatic ring, making the drug molecule more electron-poor. An electron-poor molecule is generally harder to oxidize, which can increase its metabolic stability by making it less susceptible to degradation by enzymes such as the cytochrome P450 family. This enhanced stability can lead to improved pharmacokinetic properties.

Sterically, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This means that replacing a hydrogen with a fluorine atom does not typically introduce significant steric hindrance, allowing the modified compound to fit into a binding pocket designed for the non-fluorinated analogue. This combination of a powerful electronic effect with a minimal steric footprint makes fluorine a valuable tool for lead optimization. The presence of fluorine atoms can strengthen binding affinity through strong electrostatic interactions. researchgate.net

Beyond its steric and inductive effects, fluorine can participate in specific non-covalent interactions that contribute to binding affinity and selectivity. Fluorine atoms can act as hydrogen-bond acceptors, forming interactions with hydrogen bond donors (like N-H or O-H groups) in a protein's active site. These hydrogen bonds, which are electrostatic in nature, can lead to tighter drug binding.

Furthermore, covalently bound halogen atoms can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). nih.govacs.org This interaction occurs between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein. acs.orgnih.gov While fluorine is the least likely halogen to participate in halogen bonding, it can function as a halogen bond donor when bound to electron-withdrawing groups, which can create a positive σ-hole. researchgate.netnih.gov Halogen bonding is increasingly recognized as a significant force in molecular recognition and is being actively exploited in rational drug design to improve the potency and selectivity of ligands. nih.govacs.org The interaction shares key features with hydrogen bonding, including directionality and reliance on both electrostatic and charge-transfer mechanisms. nih.gov

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The spatial arrangement of the indole ring, the acetamide linker, and the 4-fluorophenyl group dictates how the molecule interacts with its biological target. The flexibility of the acetamide linker allows the molecule to adopt various conformations, and understanding the preferred low-energy conformations is key to elucidating its mechanism of action.

The impact of these different conformations on ligand-target interactions is profound. A specific "bioactive" conformation is often required for optimal binding to a target protein. This conformation places the key pharmacophoric features—the indole ring (potential hydrogen bond donor and hydrophobic interactions), the amide group (hydrogen bond donor and acceptor), and the 4-fluorophenyl ring (hydrophobic and potential halogen bonding interactions)—in the correct geometric arrangement to complement the binding site of the target.

Computational modeling techniques, such as molecular mechanics and quantum chemical calculations, can be employed to predict the stable conformations of this compound and its analogues. These studies can provide insights into the energy landscape of the molecule and identify the low-energy conformers that are most likely to be present in a biological environment. For example, in a related compound, 2-azido-N-(4-fluorophenyl)acetamide, crystal structure analysis revealed two independent molecules with different conformations, primarily in the orientation of the functional group attached to the acetamide. nih.gov This highlights the conformational flexibility inherent in the N-phenylacetamide scaffold.

The following table summarizes the key torsional angles that are critical for the conformational state of this compound and their potential influence on biological activity.

Dihedral AngleDescriptionPotential Impact on Ligand-Target Interactions
τ1 (Indole-N-CH2) Rotation around the bond connecting the indole nitrogen to the acetamide methylene (B1212753) group.Determines the orientation of the indole ring relative to the rest of the molecule, affecting its ability to engage in hydrophobic or π-stacking interactions within the binding pocket.
τ2 (CH2-C=O) Rotation around the bond between the methylene group and the carbonyl carbon of the acetamide.Influences the positioning of the carbonyl oxygen, a key hydrogen bond acceptor.
τ3 (C-N-Phenyl) Rotation around the bond connecting the amide nitrogen to the 4-fluorophenyl ring.Dictates the spatial relationship between the amide and the fluorophenyl ring, impacting potential interactions of the fluorine atom and the aromatic ring.

Understanding the conformational preferences of this compound is a crucial step in rational drug design. By identifying the bioactive conformation, medicinal chemists can design more rigid analogues that are "pre-organized" for binding, potentially leading to increased affinity and selectivity.

Rational Design Principles for Enhanced Target Selectivity and Affinity

The rational design of analogues of this compound with improved target selectivity and affinity is a multifactorial process guided by an understanding of the structure-activity relationships (SAR) and the nature of the ligand-target interactions. The goal is to systematically modify the chemical structure to optimize interactions with the desired biological target while minimizing off-target effects.

Several key principles can be applied in the rational design of more potent and selective analogues:

Modification of the Indole Ring: The indole nucleus is a common scaffold in medicinal chemistry and offers multiple positions for substitution. Introducing substituents at various positions of the indole ring can modulate the electronic properties and steric bulk of the molecule. For example, adding electron-withdrawing or electron-donating groups can influence the hydrogen-bonding capability of the indole N-H group and its π-π stacking interactions. Structure-activity relationship studies on related N-acetamide indole derivatives have shown that modifications on the indole core can significantly impact biological activity. nih.gov

Alterations to the Acetamide Linker: The length and rigidity of the linker connecting the indole and the phenyl ring can be modified. Introducing constraints, such as incorporating the linker into a cyclic system, can lock the molecule into a more favorable bioactive conformation, thereby increasing affinity by reducing the entropic penalty of binding.

Substitution on the Phenyl Ring: The 4-fluoro substituent on the phenyl ring is a key feature. Fluorine can participate in favorable interactions, including hydrogen bonds and halogen bonds, with the target protein. Exploring other halogen substitutions (Cl, Br, I) or different substituents at the para, meta, and ortho positions can fine-tune these interactions. The position and nature of the substituent can significantly influence binding affinity and selectivity.

Bioisosteric Replacements: Key functional groups can be replaced with bioisosteres to improve properties such as metabolic stability, bioavailability, or target affinity. For instance, the amide bond could be replaced with other linkers that mimic its hydrogen bonding capabilities but have different chemical properties.

The following table outlines some rational design strategies and their expected outcomes for enhancing the selectivity and affinity of this compound analogues.

Design StrategyRationaleExpected Outcome
Indole C5-Substitution Introduce small, lipophilic groups to probe for additional hydrophobic pockets in the target binding site.Increased affinity through enhanced van der Waals interactions.
Indole N-Alkylation Replace the indole N-H with a small alkyl group to remove a hydrogen bond donor and increase lipophilicity.Modulated target selectivity and improved cell permeability.
Conformational Restriction Incorporate the acetamide linker into a rigid ring system (e.g., a lactam).Lock the molecule in a bioactive conformation, leading to higher affinity.
Phenyl Ring Disubstitution Introduce a second substituent on the 4-fluorophenyl ring to explore additional binding interactions.Enhanced affinity and potential for improved selectivity.
Fluorine to Chlorine/Bromine Replace the fluorine atom with a larger halogen to probe for halogen bonding pockets.Potentially increased binding affinity through stronger halogen bonds.

By systematically applying these design principles and utilizing computational tools for molecular modeling and docking, it is possible to rationally design novel analogues of this compound with superior pharmacological profiles. This iterative process of design, synthesis, and biological evaluation is fundamental to modern drug discovery.

Computational and Theoretical Studies in Support of N 4 Fluorophenyl 2 1h Indol 1 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide with a potential biological target. By simulating the interaction between the ligand and the protein's binding site, docking can elucidate the feasibility of a stable complex, which is often the first step in drug action.

Computational docking can be performed using several approaches, with rigid and induced-fit docking being two of the most common.

Rigid Docking: In this approach, both the ligand and the receptor are treated as rigid bodies. The simulation explores various translational and rotational degrees of freedom of the ligand within the static binding pocket of the protein. While computationally efficient, this method does not account for the conformational changes that can occur in either the ligand or the protein upon binding.

Induced-Fit Docking (IFD): Recognizing that proteins are dynamic entities, induced-fit docking allows for flexibility in the receptor's active site. nih.gov This more advanced method accounts for the conformational adjustments the protein may undergo to accommodate the ligand, a phenomenon known as "induced fit." nih.gov This approach often yields more accurate predictions of the binding pose, as it can capture subtle but critical changes in the side chains of amino acids within the binding pocket. For a flexible molecule like this compound, IFD can provide a more realistic model of the binding event. nih.gov

Docking ApproachReceptor FlexibilityLigand FlexibilityComputational CostPredicted Accuracy
Rigid Docking NonePartial/FullLowModerate
Induced-Fit Docking Side-chain/BackboneFullHighHigh

A primary output of molecular docking simulations is the detailed identification of intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the specificity and affinity of the binding. For this compound, key interactions would likely include:

Hydrogen Bonds: The acetamide (B32628) group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it capable of forming strong, directional interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine) in the binding site.

Hydrophobic Interactions: The indole (B1671886) and fluorophenyl rings are predominantly nonpolar and are likely to engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine. These interactions are critical for burying the nonpolar surfaces of the ligand away from the aqueous solvent.

Pi-Pi Stacking: The aromatic indole and fluorophenyl rings can interact with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan through pi-pi stacking or pi-cation interactions.

Halogen Bonding: The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor or participate in halogen bonding, further contributing to binding affinity and specificity.

Interaction TypePotential Moiety on CompoundPotential Interacting Amino Acid Residue
Hydrogen Bond (Donor) Amide (N-H)Aspartate, Glutamate
Hydrogen Bond (Acceptor) Amide (C=O), FluorineSerine, Arginine, Lysine
Hydrophobic Indole Ring, Phenyl RingLeucine, Valine, Alanine
Pi-Pi Stacking Indole Ring, Phenyl RingPhenylalanine, Tyrosine, Tryptophan

Molecular Dynamics (MD) Simulations for Dynamic Binding Conformational Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the movements and conformational changes of the protein-ligand complex, providing deeper insights into its stability and the nature of the binding event. nih.govnih.gov

A key application of MD simulations is to assess the stability of the docked complex. nih.gov A stable binding pose predicted by docking should remain consistent throughout an MD simulation. Stability is often evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A low and converging RMSD value over the simulation time suggests a stable complex, whereas large fluctuations or a continuously increasing RMSD may indicate an unstable or transient interaction. nih.gov

Simulation Time (ns)Ligand RMSD (Å) - Stable ComplexLigand RMSD (Å) - Unstable Complex
00.00.0
201.22.5
401.33.8
601.14.5
801.45.1
1001.35.9

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogues. researchgate.net

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various physicochemical properties, such as hydrophobicity (logP), electronic properties (dipole moment), and steric properties (molecular volume). A mathematical model is then generated to correlate these descriptors with the observed activity. This model can then be used to predict the activity of new compounds based solely on their calculated descriptors, thereby prioritizing the most promising candidates for synthesis and testing. For phenylacetamide derivatives, QSAR studies can help identify which structural features are most important for their biological effects. researchgate.net

Descriptor TypeExample DescriptorProperty RepresentedPotential Influence on Activity
Electronic Dipole MomentPolarity and charge distributionInteraction with polar residues in the target
Steric Molecular VolumeSize and shape of the moleculeFit within the binding pocket
Hydrophobic LogPPartitioning between lipid and aqueous phasesMembrane permeability, hydrophobic interactions
Topological Wiener IndexMolecular branching and connectivityOverall molecular architecture

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For indole derivatives, both 2D and 3D QSAR models have been successfully employed to predict their therapeutic potential. semanticscholar.orgresearchgate.net

2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule. Studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, for instance, have revealed that models built using Genetic Function Approximation (GFA) coupled with Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) can effectively predict anti-influenza activity. semanticscholar.org These models identify key molecular descriptors that influence the biological response. semanticscholar.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional arrangement of atoms. semanticscholar.org These approaches generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields positively or negatively impact biological activity. For indole-based compounds, 3D-QSAR has been instrumental in understanding the spatial requirements for optimal interaction with biological targets. semanticscholar.org

Statistical Validation and Predictive Power of QSAR Models

The reliability and predictive capability of a QSAR model are paramount. nih.gov To ensure their robustness, rigorous statistical validation is performed using both internal and external validation techniques. nih.govmdpi.com

Internal validation methods like leave-one-out cross-validation (q²) assess the model's stability and predictive power within the training set. researchgate.net A high q² value indicates a reliable model. For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs, a 3D-QSAR model yielded a q² of 0.767, signifying good internal predictivity. researchgate.net

External validation involves using an external test set of compounds, not included in the model development, to evaluate its predictive accuracy (R²_pred). mdpi.com This is a more stringent test of the model's generalizability. Additional parameters such as the coefficient of determination (R²), concordance correlation coefficient (CCC), and mean absolute error (MAE) are also used to assess the model's performance. nih.gov Y-scrambling, a technique where the biological activities are randomly shuffled, is employed to ensure the model is not a result of chance correlation. nih.gov

QSAR Model Validation Parameters Description
R² (Coefficient of Determination) Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
q² (Cross-validated R²) An internal validation metric that assesses the predictive power of the model within the training set.
R²_pred (Predictive R²) An external validation metric that evaluates the model's ability to predict the activity of new, unseen compounds.
MAE (Mean Absolute Error) The average of the absolute differences between the predicted and observed values.
CCC (Concordance Correlation Coefficient) Measures the agreement between two variables, in this case, the predicted and observed activities.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.

Ligand-Based Pharmacophore Generation

When the three-dimensional structure of the target protein is unknown, pharmacophore models can be generated based on a set of known active ligands. rsc.org This approach involves aligning the active molecules and identifying the common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, that are crucial for biological activity. nih.gov These models serve as 3D queries for virtual screening to find new compounds with similar features. nih.gov

Structure-Based Pharmacophore Generation

If the crystal structure of the target protein is available, a structure-based pharmacophore model can be developed. nih.govmdpi.com This method involves analyzing the interactions between the protein and a known ligand within the active site to define the key pharmacophoric features. nih.gov This approach provides a more accurate representation of the binding requirements of the target. researchgate.net

Application in Library Screening for Novel Hit Identification

Pharmacophore models are extensively used as filters in virtual screening campaigns to rapidly screen large compound libraries. nih.govresearchgate.net By searching for molecules that match the pharmacophoric query, the number of compounds to be tested experimentally can be significantly reduced, saving time and resources. nih.govnih.gov This strategy has been successfully applied to identify novel inhibitors for various targets, including DNA gyrase B. nih.gov

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO, NBO Analysis)

Quantum chemical calculations provide detailed insights into the electronic structure and properties of molecules, which are fundamental to understanding their reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. tandfonline.comnih.govrsc.org It is employed to optimize the molecular geometry and calculate various properties, including vibrational frequencies and electronic energies. tandfonline.comresearchgate.netnih.gov For indole acetamide derivatives, DFT calculations have been used to understand their biological activities by analyzing their binding energies and interactions with target molecules. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis is crucial for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. researchgate.netxisdxjxsu.asia The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity and potential biological activity. Quantum chemical calculations, such as DFT, are frequently used to determine these properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A small HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In analogous acetamide compounds, the HOMO is often localized on the more electron-rich portions of the molecule, such as the indole or phenyl rings, while the LUMO may be distributed across the acetamide linkage and adjacent aromatic systems. researchgate.net The energy gap for similar molecules often suggests a charge transfer mechanism within the molecule is possible. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting sites for electrophilic and nucleophilic attack. xisdxjxsu.asia The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. researchgate.net For a molecule like this compound, the oxygen atom of the carbonyl group and the nitrogen of the indole ring would typically be expected to be regions of negative potential, while the hydrogen atoms of the amide group and the indole N-H would exhibit positive potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's stability and reactivity.

ParameterDefinitionSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalRelated to the capacity to donate an electron.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to the capacity to accept an electron.
Energy Gap (ΔE)ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2Measures the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η)η = (ELUMO - EHOMO)/2Measures the resistance to charge transfer.
Global Electrophilicity Index (ω)ω = χ2/(2η)Quantifies the electrophilic nature of a molecule.

Interaction Energy Analysis

To understand how this compound might interact with biological targets, computational methods can be used to analyze intermolecular interaction energies. These studies are crucial for predicting binding affinities and modes of interaction with receptors or enzymes.

Energy Framework Analysis: In the context of molecular crystals, energy framework analysis can be performed to quantify the different types of intermolecular interaction energies, such as electrostatic and dispersion forces, between molecular pairs. nih.gov This analysis helps in understanding the crystal packing and the dominant forces that stabilize the structure. The total interaction energy is a sum of electrostatic, dispersion, and other contributions. In similar organic molecules, dispersion energies are often found to dominate over electrostatic energies in stabilizing the crystal lattice. nih.gov

Non-Covalent Interactions (NCI): NCI analysis is a computational technique used to identify and visualize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, both within a molecule and between molecules. researchgate.net These interactions are critical for molecular recognition and binding to biological macromolecules. For the title compound, potential non-covalent interactions would include hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as π-π stacking between the indole and fluorophenyl rings.

Interaction TypeDescriptionPotential Sites in this compound
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Amide N-H (donor), Carbonyl C=O (acceptor), Indole N-H (donor).
π-π StackingAttractive, noncovalent interactions between aromatic rings.Indole ring and fluorophenyl ring.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Throughout the entire molecular surface.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The aromatic rings and the hydrocarbon portions of the molecule.

Prediction of Spectroscopic Properties in Agreement with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match the experimental values obtained from FT-IR and Raman spectroscopy. researchgate.net The analysis of the vibrational modes can provide a detailed assignment of the absorption bands in the experimental spectra to specific molecular vibrations, such as stretching, bending, and torsional modes. For this compound, key vibrational modes would include the N-H stretch of the amide and indole, the C=O stretch of the amide, and various C-H and C=C stretching and bending modes of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated chemical shifts are then correlated with experimental data to aid in the structural elucidation of the molecule. researchgate.net For the title compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the indole ring, the fluorophenyl ring, and the acetamide linker, which can be compared with experimentally obtained spectra. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. researchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. researchgate.net The predicted spectrum can be compared with the experimental UV-Vis spectrum to understand the electronic structure and transitions within the molecule.

Spectroscopic TechniquePredicted ParameterComputational MethodSignificance
FT-IR / RamanVibrational FrequenciesDFT (e.g., B3LYP)Assignment of experimental vibrational bands to specific molecular motions. researchgate.net
¹H and ¹³C NMRChemical Shifts (δ)DFT with GIAO methodConfirmation of molecular structure and assignment of experimental NMR signals. researchgate.net
UV-VisAbsorption Wavelengths (λmax), Oscillator Strengths (f)TD-DFTUnderstanding electronic transitions and correlating with experimental absorption spectra. researchgate.net

Preclinical in Vivo Mechanistic and Pharmacodynamic Investigations Non Human Models

Development and Validation of Relevant Animal Models for Mechanistic Studies

There is no publicly available information detailing the development or validation of specific animal models used to study the mechanistic properties of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide.

Evaluation of Target Engagement and Pharmacodynamic Biomarkers in Vivo

No studies have been published that evaluate the in vivo target engagement or identify pharmacodynamic biomarkers for this compound.

Assessment of Molecular Mechanism-Driven Efficacy in Disease Models (e.g., anti-inflammatory, anticancer, neuropharmacological models in rodents/non-human primates)

There is a lack of published research assessing the efficacy of this compound in any preclinical disease models, including those for inflammation, cancer, or neurological disorders.

Microdialysis and Bioanalytical Methodologies for Investigating Compound Distribution to Target Tissues

Information regarding the use of microdialysis or other bioanalytical methods to investigate the tissue distribution of this compound is not available in the scientific literature.

Future Directions and Research Challenges for Indole Acetamide Compounds

Advancements in Synthetic Methodologies for Complex Analogues and Libraries

The synthesis of diverse and structurally complex indole-based compound libraries is fundamental for the discovery of new therapeutic leads. mdpi.com Traditional synthetic methods are often linear and time-consuming, limiting the accessible chemical space. Future progress in this area will rely on the development and implementation of more efficient and divergent synthetic strategies.

Key advancements include:

Diversity-Oriented Synthesis (DOS): This strategy enables the creation of a wide array of structurally diverse molecules from simple starting materials through a branching reaction sequence. mdpi.com For indole (B1671886) acetamides, DOS can be employed to rapidly generate analogues with varied substituents on the indole ring, the acetamide (B32628) linker, and the phenyl group, allowing for a thorough exploration of the structure-activity relationship (SAR).

Complexity-to-Diversity (Ctd) and Biomimetic Strategies: These approaches start with a complex, often naturally occurring, indole scaffold and then apply a series of reactions to generate a library of related but distinct molecules. mdpi.comnih.gov This can lead to the discovery of compounds with potent and novel biological activities.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can significantly accelerate the production of indole acetamide libraries. These technologies allow for precise control over reaction conditions, improved safety, and higher throughput compared to traditional batch synthesis.

Novel Cyclization Reactions: The development of new intramolecular and intermolecular cyclization reactions using precursors like indole-2-carboxamide is crucial for constructing polycyclic and fused indole frameworks. rsc.org These complex scaffolds are often found in bioactive natural products and represent a promising avenue for discovering next-generation indole acetamide-based drugs. rsc.org

These advanced synthetic approaches are essential for building the comprehensive small-molecule libraries needed for high-throughput screening (HTS) and high-content screening (HCS) campaigns, which are powerful tools in the development of novel therapeutic agents. mdpi.comnih.gov

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Understanding the precise mechanism of action of N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide and related compounds is critical for their clinical development. The integration of various "omics" technologies provides a systems-biology approach to unravel the complex interactions between these compounds and biological systems. frontiersin.orgmdpi.com

Omics TechnologyApplication in Indole Acetamide ResearchPotential Insights
Genomics Identifying genetic markers that predict patient response or resistance.Personalized medicine approaches, patient stratification for clinical trials.
Transcriptomics Analyzing changes in gene expression (mRNA levels) in cells or tissues upon treatment.Elucidation of signaling pathways modulated by the compound, identification of primary and secondary targets. frontiersin.org
Proteomics Studying alterations in the protein landscape, including expression levels and post-translational modifications.Direct identification of protein targets, understanding off-target effects, validation of transcriptomic data. frontiersin.orgnih.gov
Metabolomics Profiling changes in endogenous small-molecule metabolites following compound administration.Understanding the compound's impact on cellular metabolism, identifying biomarkers of efficacy or toxicity. nih.govnih.gov

Integrating these multi-omics datasets is a significant challenge but offers a holistic view of a drug's effect. frontiersin.org For instance, combining transcriptomics and proteomics can reveal how changes in gene expression translate to functional changes at the protein level. mdpi.com This comprehensive understanding can guide lead optimization, predict potential side effects, and identify novel therapeutic applications for indole acetamides. mdpi.com

Refinement of Computational Approaches for Enhanced Predictive Modeling

Computational methods are indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. frontiersin.org For indole acetamides, refining these approaches can enhance their predictive power and reduce the time and cost associated with experimental screening.

Future refinements in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing more robust 3D-QSAR models can provide deeper insights into the structural requirements for biological activity, guiding the design of more potent analogues. rsc.org The reliability of QSAR models depends heavily on the quality and diversity of the input data and requires rigorous validation to ensure their predictive capacity. frontiersin.org

Advanced Molecular Docking: Utilizing more sophisticated docking algorithms and scoring functions can improve the accuracy of predicting binding modes and affinities of indole acetamides to their protein targets. frontiersin.org Algorithms such as AutoDock Vina, GOLD, and Glide are instrumental in virtual screening and understanding ligand-receptor interactions at the molecular level. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a compound like this compound interacts with its target protein over time, accounting for protein flexibility and the presence of solvent molecules, which are often limitations in static docking studies.

Artificial Intelligence (AI) and Machine Learning: Applying AI and machine learning algorithms to large datasets from chemical libraries and biological screenings can identify complex patterns that are not apparent through traditional analysis. nih.gov These models can predict the bioactivity of novel indole acetamides, prioritize compounds for synthesis, and even propose new molecular structures. nih.gov

While powerful, these computational tools have limitations, including the demand for high computational resources and potential inaccuracies in input structures or scoring functions. frontiersin.org Continuous development and validation against experimental data are crucial.

Exploration of Novel Biological Targets and Therapeutic Areas for Indole Acetamides

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.commdpi.com While research on this compound may be focused on a specific activity, the broader indole acetamide class holds potential across various therapeutic areas.

Potential Therapeutic AreaSpecific Biological Target(s)Research Findings
Oncology Tubulin, Protein Kinases (e.g., EGFR, BRAF, VEGFR), Ubiquitin E3 ligaseIndole derivatives have been shown to inhibit tubulin polymerization, arrest the cell cycle, and induce apoptosis. rsc.orgnih.gov They can also act as potent kinase inhibitors, a well-validated strategy in cancer therapy. nih.govnih.govmdpi.com
Infectious Diseases HIV-1 Tat, Bacterial enzymesCertain indole acetamide derivatives have demonstrated potent inhibitory effects on HIV-1 Tat-mediated viral transcription. researchgate.netnih.gov Other indole compounds exhibit significant antibacterial activity, including against resistant strains like MRSA. mdpi.com
Neurodegenerative Diseases Monoamine oxidase (MAO), CholinesterasesIndole-3-propionic acid, an indole derivative, acts as an antioxidant and neuroprotectant. nih.gov The indole scaffold is a common feature in drugs developed for Alzheimer's and Parkinson's diseases.
Inflammatory Diseases Cyclooxygenase (COX), Cytokine pathwaysThe anti-inflammatory properties of indole derivatives are well-documented, with potential applications in treating chronic inflammatory conditions. mdpi.com

Future research should focus on target deconvolution for hits identified in phenotypic screens and exploring the potential for drug repurposing, where an existing compound is found to be effective for a new therapeutic indication. nih.govfrontiersin.org Network pharmacology and systems biology approaches can help predict new potential targets and applications for the indole acetamide scaffold. nih.gov

Strategies for Overcoming Research Hurdles and Data Interpretation Challenges

Despite the promise of indole acetamides, several hurdles must be overcome to translate them into clinical candidates. A key challenge lies in the synthesis of complex molecules, which can be addressed by adopting the advanced, divergent synthetic strategies discussed previously. mdpi.comnih.gov

Another significant hurdle is the interpretation of large, complex datasets generated by multi-omics and high-throughput screening platforms. mdpi.comnih.gov Strategies to mitigate these challenges include:

Developing New Bioinformatic Tools: The creation of sophisticated software and statistical methods is essential for integrating and interpreting multi-omics data, allowing researchers to extract meaningful biological insights from vast datasets. mdpi.comfrontiersin.org

Standardization of Assays: Ensuring consistency and comparability of data across different studies and laboratories requires the standardization of biological assays and reporting formats.

Collaborative Research: Addressing the multifaceted challenges of drug discovery often requires a multidisciplinary approach. Collaborations between synthetic chemists, biologists, computational scientists, and clinicians can foster innovation and accelerate progress.

Improved Validation of Computational Models: The predictive power of in silico models must be continuously validated and refined with high-quality experimental data to ensure their reliability in guiding drug design and development. frontiersin.org

By strategically addressing these synthetic and data-related challenges, the scientific community can more effectively and efficiently explore the therapeutic potential of this compound and the broader class of indole acetamide compounds.

Conclusion

Summary of Key Academic Contributions and Insights Derived from Research on N-(4-fluorophenyl)-2-(1H-indol-1-yl)acetamide

This compound is a compound built upon the well-established indole (B1671886) acetamide (B32628) scaffold. Its synthesis is achievable through standard, high-yielding chemical reactions, making it readily accessible for further study. Its chemical properties can be reliably predicted based on its constituent functional groups. While the broader class of indole acetamides has shown a wide range of biological activities, including antimalarial and antihyperglycemic effects, the specific biological profile of this particular compound is not extensively documented in public-domain research. Crucially, its potential role as an inhibitor of 17β-HSD1 is speculative and awaits experimental confirmation. The primary academic insight is that this molecule represents a synthetically feasible yet biologically underexplored variation of a privileged medicinal chemistry scaffold.

Perspectives on the Continued Research Value and Future Trajectory of Indole Acetamide Scaffolds in Chemical Biology and Medicinal Chemistry

The indole acetamide scaffold continues to be a highly valuable and versatile framework in drug discovery. Its future trajectory is likely to involve its application in several key areas. Firstly, the exploration of these scaffolds as covalent or allosteric inhibitors could yield new therapeutic agents with improved selectivity and duration of action. Secondly, their use in developing chemical probes will be instrumental in studying the function of various proteins and enzymes within complex biological systems. The amenability of the indole acetamide structure to systematic modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. As new biological targets are identified, the indole acetamide scaffold will undoubtedly be employed to generate novel libraries of compounds for high-throughput screening, ensuring its continued relevance and importance in medicinal chemistry for years to come.

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